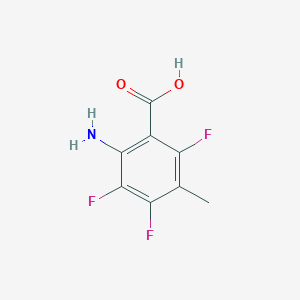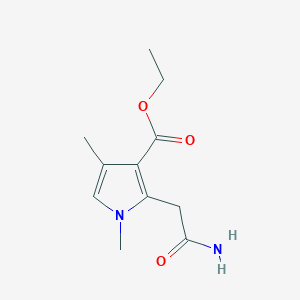
Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate is an organic compound with the molecular formula C9H14O4. It is a derivative of tetrahydropyran and is characterized by the presence of an ethyl ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with 4-hydroxy-2H-pyran-2-one under acidic conditions. The reaction typically proceeds via an esterification process, followed by cyclization to form the tetrahydropyran ring.
Another method involves the reduction of ethyl 2-(4-oxanyl)acetate using lithium aluminum hydride in tetrahydrofuran. The reaction is carried out at low temperatures (0°C) and then heated to reflux overnight .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions using ethyl acetoacetate and 4-hydroxy-2H-pyran-2-one. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Reduction: 2-(4-oxanyl)ethanol.
Oxidation: Carboxylic acids or ketones.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its reactivity is influenced by the electron-withdrawing effects of the ester and ketone groups, which can stabilize or destabilize reaction intermediates.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-oxotetrahydro-2H-pyran-2-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Similar structure but lacks the ketone functional group.
Ethyl 2-(4-hydroxytetrahydro-2H-pyran-2-yl)acetate: Contains a hydroxyl group instead of a ketone.
Ethyl 2-(4-oxotetrahydro-2H-pyran-4-yl)acetate: Similar structure but with the ketone group at a different position.
Propriétés
Formule moléculaire |
C9H14O4 |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
ethyl 2-(4-oxooxan-2-yl)acetate |
InChI |
InChI=1S/C9H14O4/c1-2-12-9(11)6-8-5-7(10)3-4-13-8/h8H,2-6H2,1H3 |
Clé InChI |
ZWBXYDILXMWITN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1CC(=O)CCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



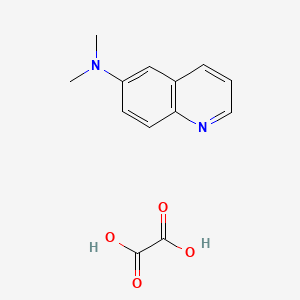
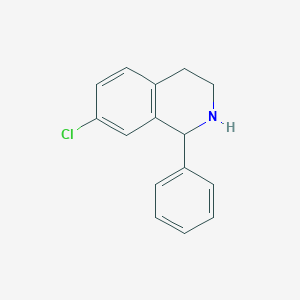
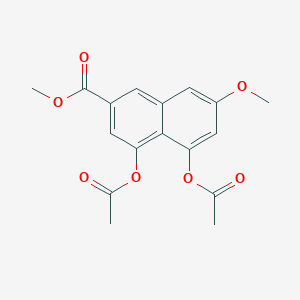
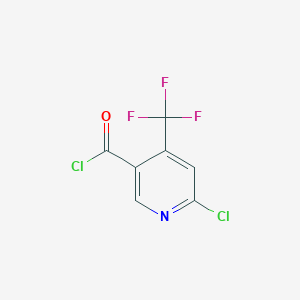
![Benzenesulfonic acid, 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-](/img/structure/B13936178.png)
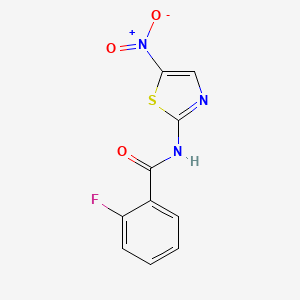
![6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine](/img/structure/B13936183.png)
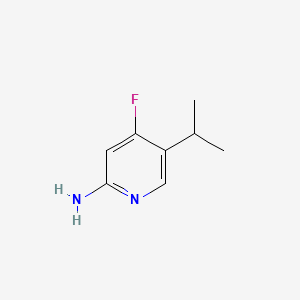
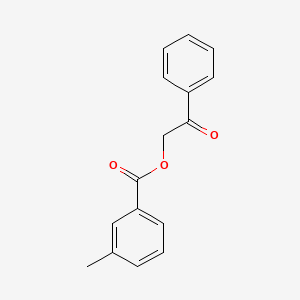
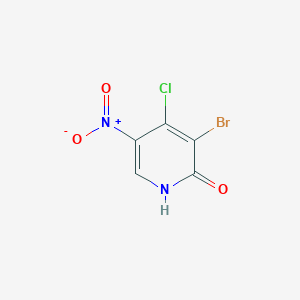
![[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)
